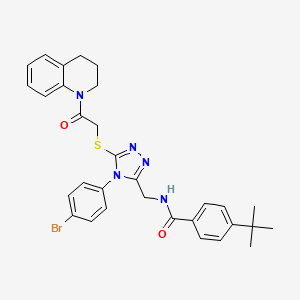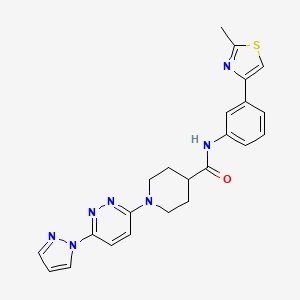![molecular formula C15H18N4O B2659195 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one CAS No. 2241139-58-0](/img/structure/B2659195.png)
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP is a widely studied compound due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been studied extensively for its potential applications in medicinal chemistry and pharmacology. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Mecanismo De Acción
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has also been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one in lab experiments is its well-characterized pharmacological profile, which allows for precise and reproducible results. However, one limitation of using 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one is its relatively low potency, which may require the use of high concentrations in experiments.
Direcciones Futuras
There are several future directions for the study of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one. One area of interest is the development of more potent analogs of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one for use in pharmacological studies. Another area of interest is the investigation of the potential therapeutic applications of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one in the treatment of various neurological and psychiatric disorders. Additionally, the use of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one as a radioligand in PET imaging studies may provide valuable insights into the function of dopamine and serotonin receptors in the brain.
Métodos De Síntesis
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one can be synthesized using a variety of methods, including the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole with 3-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reduced to 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one using lithium aluminum hydride. Other methods of synthesis include the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with 3-bromoaniline, followed by cyclization and reduction.
Propiedades
IUPAC Name |
3-[3-(1,5-dimethylpyrazol-4-yl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-13(9-18-19(10)2)11-4-3-5-12(8-11)14-15(20)17-7-6-16-14/h3-5,8-9,14,16H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNCMBPHWMTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=CC=C2)C3C(=O)NCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)


![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)





![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)
![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)